molecular formula C21H23IO4 B14888977 (S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran

(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran

Cat. No.: B14888977
M. Wt: 466.3 g/mol
InChI Key: HGAHOVRUTWBWRG-PMACEKPBSA-N
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Description

(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran is a complex organic compound characterized by its unique structure, which includes an iodine atom and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodine Atom: This can be achieved through iodination reactions using reagents such as iodine or iodide salts.

    Coupling Reactions: The final step involves coupling the iodinated intermediate with the tetrahydrofuran ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-(5-Iodo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane
  • 4-Iodo-1-chloro-2-[(4-[(1,1-dimethylethyl)dimethylsilyl]oxy)phenyl]methyl]benzene

Uniqueness

(S)-3-(4-(5-Iodo-2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenoxy)tetrahydrofuran is unique due to its specific structural features, such as the presence of both an iodine atom and a tetrahydrofuran ring

Properties

Molecular Formula

C21H23IO4

Molecular Weight

466.3 g/mol

IUPAC Name

(3S)-3-[4-iodo-2-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenoxy]oxolane

InChI

InChI=1S/C21H23IO4/c22-17-3-6-21(26-20-8-10-24-14-20)16(12-17)11-15-1-4-18(5-2-15)25-19-7-9-23-13-19/h1-6,12,19-20H,7-11,13-14H2/t19-,20-/m0/s1

InChI Key

HGAHOVRUTWBWRG-PMACEKPBSA-N

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)O[C@H]4CCOC4

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)OC4CCOC4

Origin of Product

United States

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